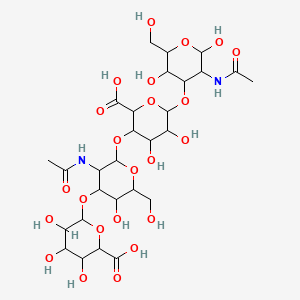

Hyaluronate Tetrasaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hyaluronate Tetrasaccharide is a naturally occurring polysaccharide composed of four hyaluronate monomers. It is a high molecular weight compound with the chemical formula C28H44N2O23 and a molecular weight of 776.65 g/mol . This compound is known for its transparency and solubility in water and some organic solvents . It is stable in acidic environments but decomposes under alkaline conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hyaluronate Tetrasaccharide is primarily obtained through the enzymatic degradation of hyaluronic acid using hyaluronidase . This enzyme breaks down hyaluronic acid into shorter chain segments, including this compound . The reaction typically occurs under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where hyaluronic acid is subjected to enzymatic hydrolysis . The process is carefully monitored to ensure the desired degree of polymerization and purity of the final product . Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Hyaluronate Tetrasaccharide undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include aldehydes and ketones.

Reduction: The primary products are alcohols.

Substitution: The products vary depending on the substituent introduced.

Applications De Recherche Scientifique

Hyaluronate Tetrasaccharide has a wide range of applications in scientific research:

Mécanisme D'action

Hyaluronate Tetrasaccharide exerts its effects through interactions with cell surface receptors such as CD44 and RHAMM . These interactions trigger signaling pathways that influence cell proliferation, migration, and adhesion . The compound also modulates the extracellular matrix, contributing to tissue repair and regeneration .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hyaluronate Disaccharide: Composed of two hyaluronate monomers, it has similar but less pronounced biological activities compared to hyaluronate tetrasaccharide.

Hyaluronate Hexasaccharide: Composed of six hyaluronate monomers, it exhibits enhanced biological activities due to its larger size.

Uniqueness

This compound is unique due to its optimal size, which allows it to effectively interact with cellular receptors and modulate biological processes . Its stability and solubility also make it a versatile compound for various applications .

Propriétés

IUPAC Name |

6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKXJAPPMFGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)

![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)

methyl}-1H-tetrazole](/img/structure/B12504015.png)

![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)